6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
Description
6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride is a benzoxazolone derivative characterized by a 1-aminoethyl substituent at the 6-position of the benzoxazolone core. The hydrochloride salt enhances solubility, making it suitable for preclinical studies.
Properties
IUPAC Name |
6-(1-aminoethyl)-3H-1,3-benzoxazol-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-5(10)6-2-3-7-8(4-6)13-9(12)11-7;/h2-5H,10H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOSWZQUJDPRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NC(=O)O2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060063-88-7 | |
| Record name | 6-(1-aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminophenol with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the benzoxazole ring. The aminoethyl group is introduced through a subsequent reaction with ethylamine under acidic conditions to yield the final product as a hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the benzoxazole ring or the aminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives.
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity : Research indicates that compounds within the benzoxazole family exhibit antimicrobial properties. The specific compound may interact with bacterial cell walls or inhibit essential metabolic pathways, making it a candidate for developing new antibiotics .
- Cancer Research : Preliminary studies suggest that 6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For instance, it has shown potential in inhibiting ERK phosphorylation, a critical pathway in many cancers .
- Neuroprotective Effects : Some studies have explored the neuroprotective properties of benzoxazoles, including this compound. It may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have documented the efficacy of benzoxazole derivatives in various applications:
- Study on Antimicrobial Agents : A comprehensive review highlighted that benzoxazole derivatives could serve as lead compounds for developing new antibiotics due to their unique mechanisms of action against resistant strains .
- Cancer Cell Line Studies : In vitro studies demonstrated that the compound inhibited the growth of specific cancer cell lines by inducing cell cycle arrest and apoptosis through modulation of key signaling pathways like MAPK .
Mechanism of Action
The mechanism of action of 6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The benzoxazole ring provides structural stability and can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
6-(1-Amino-2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one Hydrochloride
- Structure: Features a branched 1-amino-2-methylpropyl group at the 6-position.
- Molecular Weight : 242.70 (vs. target compound’s unreported molecular weight).
- Key Difference: Bulkier substituent may reduce blood-brain barrier permeability compared to the linear aminoethyl group in the target compound.
7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one Hydrochloride
Chlorzoxazone (5-Chloro-2,3-dihydro-1,3-benzoxazol-2-one)
- Structure : Chlorine substituent at the 5-position.
- Pharmacology : Centrally acting muscle relaxant via calcium/potassium channel inhibition.
Physicochemical Comparisons
| Compound | Molecular Weight | Substituent (Position) | Solubility (HCl Salt) | Key Feature |
|---|---|---|---|---|
| Target Compound | Not reported | 1-Aminoethyl (6) | High | Potential CNS penetration |
| 6-(1-Amino-2-methylpropyl) derivative | 242.70 | 1-Amino-2-methylpropyl | Moderate | Steric hindrance may limit binding |
| Chlorzoxazone | 169.58 | Chlorine (5) | Moderate | Established muscle relaxant |
| 7-Amino-3-methyl derivative | 200.62 | Amino (7), Methyl (3) | High | Discontinued; stability concerns |
Pharmacological Activity and Structure-Activity Relationships (SAR)
Receptor Targeting
- CB2 Receptor Modulation: Derivatives like 6-benzoyl-2,3-dihydro-1,3-benzoxazol-2-one () show affinity for cannabinoid receptors. The aminoethyl group in the target compound may enhance hydrogen bonding with CB2, improving selectivity over COX-2 (cf. Nimesulide in ).
- FAAH Inhibition: Benzoxazolones with acyl substituents (e.g., 6-(4-trifluoromethylbenzoyl)) exhibit FAAH inhibitory activity. The aminoethyl group’s basicity could alter enzyme interaction kinetics .
Metabolic and Stability Considerations
- Aminoethyl derivatives are prone to oxidative metabolism, whereas halogenated analogs (e.g., Chlorzoxazone) exhibit longer half-lives. The hydrochloride salt form may mitigate solubility-driven bioavailability issues .
Biological Activity
6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride (CAS No. 2060063-88-7) is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including antimicrobial and anticancer activities, supported by relevant data and case studies.
- Molecular Formula : C₉H₁₁ClN₂O₂
- Molecular Weight : 214.65 g/mol
- Structure : The compound features a benzoxazole ring fused with an aminoethyl side chain, contributing to its biological activity.
Biological Activity Overview
The biological activities of benzoxazole derivatives, including 6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride, have been extensively studied. These compounds exhibit significant antimicrobial and anticancer properties.
Antimicrobial Activity
Benzoxazole derivatives have shown effectiveness against various bacterial strains. The antimicrobial activity is often assessed using Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Streptococcus faecalis | 15 |
The above table summarizes the MIC values for selected bacterial strains tested against various benzoxazole compounds, indicating moderate to high efficacy against common pathogens .
Anticancer Activity
Research indicates that benzoxazole derivatives can induce cytotoxic effects in several cancer cell lines. The IC₅₀ values (the concentration required to inhibit cell growth by 50%) are critical for evaluating their potential as anticancer agents.
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| K562 (leukemia) | 15 |
| MCF-7 (breast cancer) | 20 |
The data reveals that 6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride exhibits promising cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
The mechanisms underlying the biological activities of benzoxazole derivatives often involve:
- Inhibition of DNA synthesis : Compounds may interfere with DNA replication in cancer cells.
- Disruption of cellular membranes : Antimicrobial activity is partly due to the disruption of bacterial cell membranes.
- Induction of apoptosis : Certain derivatives trigger programmed cell death in cancer cells.
Case Studies
A notable study synthesized a series of benzoxazole derivatives and evaluated their biological activities. Among these, specific compounds demonstrated significant antimicrobial and anticancer effects, leading to further exploration in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
